3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name of the compound, 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one , provides a complete description of its molecular architecture. The name is constructed by identifying the parent structure as chromen-4-one (a bicyclic system comprising a benzopyran moiety with a ketone group at position 4).
Substituent Analysis
- Position 2 : A 3,4-dihydroxyphenyl group (catechol derivative) is attached, contributing aromaticity and phenolic hydroxyl groups.
- Position 3 : A glycosidically linked disaccharide substituent is present, composed of two oxane (tetrahydropyran) rings. The first oxane ring (2S,3R,4R,5R,6S) features hydroxyl groups at positions 4 and 5, a methyl group at position 6, and a glycosidic bond at position 3 linking to the second oxane ring (2S,3R,4S,5R,6R). The latter contains hydroxyl groups at positions 3, 4, and 5, along with a hydroxymethyl group at position 6.
- Positions 5 and 7 : Hydroxyl groups are present, characteristic of flavonol derivatives.
Stereochemical Configuration
The compound’s stereochemistry is defined by eight chiral centers:
- Chromen-4-one core : C2 (R), C3 (S)
- First oxane ring : C2 (S), C3 (R), C4 (R), C5 (R), C6 (S)
- Second oxane ring : C2 (S), C3 (R), C4 (S), C5 (R), C6 (R).
This configuration influences its three-dimensional conformation and biological interactions. The glycosidic linkage between the two oxane rings adopts a β-anomeric configuration, as indicated by the (1→3) bonding pattern.
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₂H₆₂O₁₈ | |
| Molecular Weight | 1066.9 g/mol | |
| Parent Structure | Chromen-4-one |
Common Synonyms and Historical Naming Conventions
The compound is recognized by several synonyms in scientific literature and chemical databases:
- MbA-C : A code derived from early phytochemical studies on Maclura pomifera (Osage orange), where related flavonoid glycosides were first isolated.
- BDBM163652 : A registry identifier assigned by the BindingDB database, reflecting its potential as a ligand in biochemical assays.
Historical Context
Early nomenclature often prioritized natural product origins over systematic rules. For example, the abbreviation "MbA" denotes Maclura brominated flavonoid A, with the "-C" suffix indicating a specific glycosylation pattern. Transition to IUPAC naming resolved ambiguities arising from variable glycosidic substituents across related compounds.
CAS Registry Number and Regulatory Classification
CAS Registry
As of the latest data, the compound’s CAS Registry Number has not been assigned in publicly available databases. It is cataloged under PubChem CID 91808051 , which serves as its primary identifier for pharmacological and toxicological studies.
Regulatory Status
The compound’s regulatory classification remains undefined due to limited commercial or therapeutic use. However, its structural similarity to flavonoid glycosides like quercetin-3-O-rutinoside suggests potential categorization under:
- Dietary Supplement Ingredients : If derived from plant sources.
- Research Chemicals : Due to its complex glycosylation and stereochemical features.
Regulatory frameworks such as the European Chemicals Agency (ECHA) would require full characterization of its toxicity and environmental persistence prior to commercialization.
Key Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 91808051 | |
| Molecular Formula | C₄₂H₆₂O₁₈ |
Properties
Molecular Formula |
C27H30O16 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)21(37)25(43-26-22(38)20(36)18(34)15(7-28)41-26)27(39-8)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20-,21+,22+,25+,26-,27-/m0/s1 |
InChI Key |
DFNXNCCYQRPZMD-DFMZCOSXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromen-4-one core. This is followed by the introduction of hydroxyl groups and the formation of glycosidic bonds. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites. Common reagents include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Biological Applications
- Antioxidant Activity : The presence of multiple hydroxyl groups enhances the compound's ability to scavenge free radicals. Studies have shown that similar polyphenolic compounds exhibit significant antioxidant properties . This makes it a candidate for formulations aimed at reducing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory conditions .
- Antimicrobial Properties : Some studies have reported that polyphenolic compounds can exhibit antimicrobial activity against various pathogens. This property could be explored for developing new antimicrobial agents .
Pharmacological Potential
- Cardiovascular Health : Polyphenols are known for their cardiovascular protective effects. Research indicates that they may help improve endothelial function and reduce blood pressure . The compound could be further investigated for its role in cardiovascular therapies.
- Cancer Research : There is growing interest in the anticancer properties of polyphenolic compounds. They may induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms through which this compound operates warrant detailed investigation.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various polyphenolic compounds using DPPH radical scavenging assays. The results indicated that compounds with similar structural features to the target compound exhibited high antioxidant activity, suggesting its potential use in dietary supplements aimed at combating oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanisms
Research on flavonoids has demonstrated their ability to inhibit NF-kB signaling pathways in inflammatory cells. The target compound's structural similarities to these flavonoids suggest it may possess similar anti-inflammatory effects. Further studies are needed to elucidate its specific mechanisms of action.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to the flavonoid glycoside family, sharing a core structure with quercetin derivatives but differing in glycosylation patterns. Key comparisons include:
| Compound Name | Molecular Weight (g/mol) | Glycosylation Site & Sugar Moieties | Key Structural Features |
|---|---|---|---|
| Target Compound | ~610* | C-3: Trisaccharide (rhamnose + glucose derivatives) | 3',4'-dihydroxyphenyl, 5,7-dihydroxy groups |
| Rutin (quercetin-3-O-rutinoside) | 610.52 | C-3: Rutinose (rhamnose + glucose) | Same aglycone as target compound |
| Isoquercitrin (quercetin-3-O-glucoside) | 464.38 | C-3: Glucose | Lacks rhamnose branch |
| Quercitrin (quercetin-3-O-rhamnoside) | 448.38 | C-3: Rhamnose | Single sugar unit, no glucose |
| Kaempferol 3-neohesperidoside | 594.52 | C-3: Neohesperidose (rhamnose + glucose) | 4'-monohydroxyphenyl (vs. 3',4'-diOH) |
*Estimated based on analogous structures in , and 13.
Solubility and Bioavailability
- The target compound’s trisaccharide chain enhances water solubility (logP ≈ 0.60) relative to aglycones (e.g., quercetin, logP = 1.5) but reduces intestinal absorption due to larger molecular size .
- Compared to rutin (logP = -0.33), its solubility is lower, likely due to the methyl group in the sugar moiety increasing hydrophobicity .
Natural Sources
The compound has been identified in Zingiberaceae plants and Ruta graveolens via HPLC-LTQ-Orbitrap-MS/MS, alongside 92 other phytochemicals . Its occurrence overlaps with rutin-rich species like Morus alba but is rarer than simpler glycosides like quercitrin .
Biological Activity
The compound identified as 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one is a complex flavonoid derivative that has garnered attention for its diverse biological activities. This article focuses on the compound's biological properties based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of chromenones and is characterized by multiple hydroxyl groups and sugar moieties that enhance its solubility and biological activity. The presence of these functional groups is crucial for its interaction with various biological targets.
1. Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that compounds similar to the target molecule can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) with IC50 values ranging from 24.4 μM to 68.4 μM depending on the specific derivative tested .
- The mechanism of action often involves the inhibition of cell proliferation and induction of cell cycle arrest at G2/M phase .
2. Antimicrobial Activity
Flavonoids are known for their antimicrobial properties. The compound's structural features suggest potential effectiveness against various pathogens:
- In vitro tests have shown that flavonoid derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
- Specific derivatives have been reported to exhibit significant inhibitory effects against Xanthomonas species and other plant pathogens .
3. Antioxidant Properties
The antioxidant capacity of flavonoids is well-documented:
- The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals and reduce oxidative stress.
- Studies have indicated that similar compounds can inhibit enzymes involved in oxidative stress pathways such as cyclooxygenase and lipoxygenase.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of flavonoids:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 7 | Increases antioxidant activity |
| Sugar moiety addition | Enhances solubility and bioavailability |
| Ester vs. hydroxyl substitutions | Alters cytotoxicity profiles against cancer cells |
Research has shown that modifications in hydroxyl group positioning significantly affect the compound's potency against different biological targets .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Chrysin (5,7-dihydroxyflavone) : Demonstrated induction of apoptosis in DU145 prostate cancer cells at concentrations as low as 50 μM .
- Galangin : Exhibited potent anticancer effects with IC50 values ranging from 0–40 μM across various models including B16F1 melanoma cells .
These case studies highlight the potential therapeutic applications of chromenone derivatives in cancer treatment.
Q & A
Q. What are the recommended methods for synthesizing and characterizing this flavonoid glycoside?
The compound’s synthesis requires regioselective glycosylation due to its multiple hydroxyl groups. A stepwise approach using protected sugar donors (e.g., trichloroacetimidates) is recommended to control stereochemistry . For characterization:
Q. How can researchers assess the compound’s bioactivity in vitro?
Prioritize assays aligned with its structural features:
- Antioxidant Activity : Use DPPH/ABTS radical scavenging assays, given the catechol (3,4-dihydroxyphenyl) and hydroxyl groups .
- Enzyme Inhibition : Test against α-glucosidase or tyrosinase via spectrophotometric kinetic studies .
- Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines, noting potential interference from polyphenol autofluorescence .
Q. What solvent systems are optimal for solubility and stability studies?
The compound’s polyphenolic structure favors polar solvents:
- Aqueous Solutions : Use DMSO (≤5% v/v) for stock solutions to avoid precipitation.
- Stability : Monitor pH-dependent degradation (e.g., 4–7 pH range) via UV-Vis spectroscopy, as acidic/basic conditions may hydrolyze glycosidic bonds .
Advanced Research Questions
Q. How do glycosylation patterns influence its pharmacokinetic properties?
The disaccharide moiety (3,4,5-trihydroxyoxane derivatives) impacts bioavailability:
Q. How to resolve contradictory bioactivity data across studies?
Discrepancies may arise from:
- Purity Variability : Validate compound purity (>95%) via HPLC before assays .
- Assay Conditions : Standardize antioxidant assay pH and temperature; polyphenols are redox-sensitive .
- Cell Line Differences : Use isogenic cell lines to isolate compound-specific effects from genetic variability .
Q. What in silico strategies predict its interaction with biological targets?
- Molecular Docking : Model the aglycone’s binding to kinases (e.g., MAPK) using AutoDock Vina, focusing on hydrogen bonding with the catechol group .
- QSAR : Train models on flavonoid glycosides’ logP and hydroxyl counts to predict ADMET properties .
Q. How to design degradation studies for structure-activity relationship (SAR) analysis?
- Forced Degradation : Expose to UV light, heat (40–60°C), and hydrolytic conditions. Monitor via LC-MS to identify breakdown products (e.g., aglycone, monosaccharides) .
- Bioactivity Correlation : Test degraded samples in parallel bioassays to link specific structural motifs (e.g., catechol group) to activity loss .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
